molecular formula C8H17BrN4O B612003 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide CAS No. 1086639-59-9

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

Cat. No.: B612003
CAS No.: 1086639-59-9
M. Wt: 265.15 g/mol
InChI Key: HBPXFHNNLMCUPA-UHFFFAOYSA-M
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Description

Y 11 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y 11 typically involves a series of chemical reactions that require precise conditions. One common method includes the use of a sol-gel process, where precursors are mixed and undergo hydrolysis and condensation reactions to form a gel-like network. This network is then dried and calcined to produce Y 11 in its desired form .

Industrial Production Methods

In industrial settings, Y 11 is often produced using large-scale chemical reactors that allow for controlled reaction conditions. The process may involve the use of high temperatures and pressures to ensure the complete conversion of reactants to the desired product. The industrial production methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Y 11 undergoes various types of chemical reactions, including:

    Oxidation: Y 11 can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: It can also be reduced using specific reducing agents to yield different products.

    Substitution: Y 11 can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving Y 11 include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from the reactions of Y 11 depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation reactions may yield different oxides, while reduction reactions may produce various reduced forms of Y 11 .

Scientific Research Applications

Y 11 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Y 11 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, Y 11 may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which Y 11 is used .

Comparison with Similar Compounds

Y 11 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compared to these compounds, Y 11 stands out due to its specific reactivity and stability, making it suitable for a broader range of applications.

Properties

IUPAC Name

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXFHNNLMCUPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086639-59-9
Record name 1086639-59-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 2
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 3
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 4
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 5
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 6
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

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